Cas no 727686-09-1 (N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide)

N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluorophenyl)-1,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-4-carboxamide
- N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide
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- Inchi: 1S/C17H18FNO3/c1-15(2)16(3)8-9-17(15,13(21)12(16)20)14(22)19-11-6-4-10(18)5-7-11/h4-7H,8-9H2,1-3H3,(H,19,22)
- InChI Key: IJAOEVJJBKXHGC-UHFFFAOYSA-N
- SMILES: C12(C(NC3=CC=C(F)C=C3)=O)C(C)(C)C(C)(CC1)C(=O)C2=O
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3055-0020-10mg |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-20mg |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-2μmol |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-20μmol |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-25mg |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-1mg |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-15mg |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-5mg |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-5μmol |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3055-0020-2mg |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
727686-09-1 | 90%+ | 2mg |
$59.0 | 2023-04-28 |
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide
Professional Introduction to N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 727686-09-1)
N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, identified by its CAS number 727686-09-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate bicyclic structure and fluorinated aromatic moiety, has garnered attention due to its potential applications in drug discovery and development. The presence of a carboxamide functional group and a highly substituted bicyclic system suggests unique chemical properties that make it a valuable candidate for further investigation.
The structural framework of N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide consists of a bicyclo[2.2.1]heptane core, which is a common scaffold in many biologically active compounds. This bicyclic system imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The dioxolane ring within the bicyclic structure introduces oxygen atoms that can participate in hydrogen bonding interactions, further enhancing the molecule's potential for biological activity.
The 4-fluorophenyl substituent is a key feature of this compound, as fluorine atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The electron-withdrawing nature of fluorine can increase the lipophilicity and metabolic stability of a drug candidate, while also influencing its binding interactions with biological targets. In recent years, there has been growing interest in the use of fluorinated aromatic compounds in the development of novel therapeutics due to their ability to improve drug efficacy and reduce off-target effects.
The carboxamide group at the terminus of the molecule provides another layer of functionality that can be exploited for biological interactions. Carboxamides are commonly found in biologically active compounds and can serve as hydrogen bond donors or acceptors, which is crucial for establishing favorable interactions with biological targets such as enzymes and receptors. The presence of this group also suggests that the compound may exhibit good solubility in polar environments, which is an important factor for drug bioavailability.
In the context of current research, N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Studies have shown that similar scaffolds can exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, derivatives of the bicyclo[2.2.1]heptane system have been explored for their antimicrobial and anti-inflammatory properties. The incorporation of a fluorine atom into these structures has been found to enhance their biological activity by improving binding affinity and reducing susceptibility to metabolic degradation.
The synthesis of N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide presents unique challenges due to its complex three-dimensional structure and multiple stereocenters. However, advances in synthetic methodology have made it possible to construct such molecules with high precision and yield. Techniques such as transition metal-catalyzed cyclizations and stereocontrolled reactions have been instrumental in achieving the desired molecular architecture. The development of efficient synthetic routes is crucial for enabling further exploration of this compound's biological potential.
The pharmacological profile of N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. The combination of structural features such as the bicyclic core, fluorinated aromatic ring, and carboxamide group makes it a promising candidate for further exploration in drug discovery programs. Researchers are particularly interested in its potential as an inhibitor of enzymes involved in metabolic pathways or as a modulator of receptor activity.
In conclusion, N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS No. 727686-09-1) is a structurally complex and intriguing compound with significant potential in pharmaceutical chemistry. Its unique combination of structural features and functional groups makes it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new applications for this molecule and similar derivatives, it is likely that N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.
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